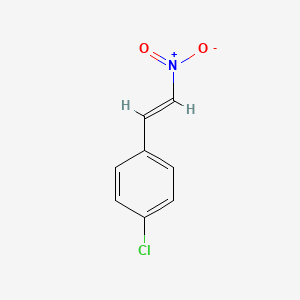

1-(4-Chlorophenyl)-2-nitroethene

Description

Significance as a Versatile Synthetic Building Block

1-(4-Chlorophenyl)-2-nitroethene, a nitroalkene compound, is a significant and versatile synthetic intermediate in the field of organic chemistry. Its structure, which includes a para-chlorophenyl ring attached to a nitroethene group, provides a unique combination of reactivity that makes it a valuable precursor for the synthesis of more complex organic molecules. The presence of both the nitro group and the chloro-phenyl moiety allows for a wide range of chemical transformations. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack, a key feature in many synthetic strategies. This reactivity is harnessed in various reactions to construct new carbon-carbon and carbon-heteroatom bonds, forming the backbone of diverse molecular architectures.

The compound serves as a crucial starting material in the development of novel synthetic methodologies and in the preparation of a variety of organic compounds. Its utility extends to the synthesis of biologically active molecules, including potential pharmaceutical agents. For instance, it is used as an intermediate in the synthesis of serotonin (B10506) transporter modulators. The adaptability of this compound allows for its use in multi-step syntheses, where its functional groups can be manipulated sequentially to build intricate molecular frameworks.

Relevance of Nitroalkenes in Organic Chemistry

Nitroalkenes, also known as nitro olefins, are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. wikipedia.org This functional group combination imparts unique chemical properties, most notably the activation of the double bond, making them highly useful in a variety of specialized chemical reactions. wikipedia.org The strong electron-withdrawing effect of the nitro group renders the β-carbon of the alkene electrophilic, making nitroalkenes excellent Michael acceptors. wikipedia.org This property is widely exploited in organic synthesis for the formation of new carbon-carbon bonds through conjugate addition reactions.

Furthermore, nitroalkenes are valuable dienophiles in Diels-Alder reactions, participating in [4+2] cycloadditions to form six-membered rings. wikipedia.org The nitro group in the resulting cycloadducts can be further transformed into other functional groups, such as amines, ketones, or oximes, providing access to a wide array of substituted cyclic compounds. The versatility of nitroalkenes is also demonstrated by their use as precursors for the synthesis of heterocyclic compounds like isoxazolines and pyrrolidines. organic-chemistry.org The ability to serve as a latent amino group, through the reduction of the nitro functionality, makes them particularly valuable in the construction of nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products. rsc.org

Historical Context and Evolution of Research on Substituted Nitroethenes

The study of nitroalkenes dates back to the late 19th and early 20th centuries with the discovery of the Henry reaction (nitroaldol reaction), which provides a straightforward method for their synthesis through the condensation of aldehydes or ketones with nitroalkanes. This foundational reaction laid the groundwork for the exploration of nitroalkene chemistry. Early research focused on understanding the fundamental reactivity of these compounds, including their susceptibility to nucleophilic addition and their use in simple synthetic transformations.

Over the decades, research on substituted nitroethenes has evolved significantly, driven by the continuous development of new synthetic methods and the increasing demand for complex organic molecules. The mid-20th century saw an expansion in the scope of nitroalkene reactions, with the exploration of their utility in cycloaddition reactions and as precursors for a wider range of functional groups.

In more recent years, the focus has shifted towards the development of stereoselective methods for the synthesis and reaction of nitroalkenes. The advent of asymmetric catalysis has enabled the synthesis of chiral molecules from prochiral nitroalkenes with high enantioselectivity. Modern synthetic strategies, such as organocatalysis and transition metal-catalyzed reactions, have further broadened the synthetic utility of substituted nitroethenes. organic-chemistry.org For example, the development of cross-metathesis reactions has provided a highly efficient and functional group tolerant route to highly substituted nitroalkenes that were previously difficult to access. organic-chemistry.org The continuous innovation in this field underscores the enduring importance of substituted nitroethenes as key building blocks in contemporary organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| CAS Number | 706-07-0 |

| Appearance | Dark brown oil |

| IUPAC Name | 1-chloro-4-[(E)-2-nitroethenyl]benzene |

| Synonyms | trans-4-chloro-β-nitrostyrene, 1-chloro-4-(2-nitrovinyl)benzene |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 183.0087061 Da |

| Topological Polar Surface Area | 45.8 Ų |

This table is populated with data from available research. nih.gov

Synthetic Routes to this compound

| Reaction Type | Reactants | Conditions | Yield (%) |

| Nitroaldol (Henry) Reaction | 4-chlorobenzaldehyde, nitromethane | Basic conditions (e.g., NaOH or KOH), 40–60°C, ethanol (B145695) or methanol (B129727) solvent | - |

| Nitration of 4-Chlorostyrene | 4-Chlorostyrene, HNO₃ | Acid catalyst, 0–50 °C | 70–90 |

| Dehydration of Nitroalcohols | Corresponding nitroalcohol | DCC or acid catalyst, ~35 °C | 60–80 |

| Dehydrohalogenation of Halo-nitroalkanes | Corresponding 2-halo-1-nitroalkane | Base catalyst (e.g., pyridine), Room temp to 100 °C | 80–85 |

| Pd-MCM-41 Catalyzed Synthesis | β-Nitrostyrenes | Pd-MCM-41 catalyst, Ambient temperature | >90 |

This table summarizes common synthetic methods for this compound.

Propriétés

IUPAC Name |

1-chloro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJATYFHELDGEA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879307 | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-07-0, 5153-70-8 | |

| Record name | Styrene, p-chloro-beta-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 706-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5153-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 4 Chlorophenyl 2 Nitroethene

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction for 1-(4-chlorophenyl)-2-nitroethene. The strong electron-withdrawing effect of the nitro group polarizes the double bond, making the β-carbon an electrophilic site ripe for attack by nucleophiles. rsc.orgorganic-chemistry.org This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com

Mechanism of Conjugate Addition to Nitroalkenes

The conjugate addition to a nitroalkene like this compound is the vinylogous equivalent of a nucleophilic addition to a carbonyl group. rsc.org The mechanism involves three principal steps:

Nucleophilic Attack : A nucleophile attacks the electrophilic β-carbon of the nitroalkene. The π-electrons from the double bond are displaced onto the α-carbon, and subsequently delocalized onto the electronegative oxygen atoms of the nitro group. This forms a resonance-stabilized intermediate known as a nitronate anion or enolate. rsc.orgwikipedia.org

Protonation : The nitronate intermediate is then protonated, typically by the solvent or a mild acid added during workup. This protonation occurs at the α-carbon. rsc.org

Tautomerization : The resulting nitro-alkane may exist in equilibrium with its tautomeric form, the nitronic acid, though the nitro form is generally more stable. rsc.orgorganic-chemistry.org

The nitro group is a more powerful electron-withdrawing group than a carbonyl group, which makes nitroalkenes highly reactive Michael acceptors. wikipedia.org

Asymmetric Michael Additions Using Chiral Catalysts

Significant progress has been made in developing asymmetric organocatalytic Michael additions to nitroalkenes to produce enantioenriched products, which are valuable synthetic intermediates. rsc.org Various chiral catalysts have been employed to control the stereochemical outcome of the reaction.

Chiral Amines and Derivatives : Catalysts derived from natural sources, such as cinchona alkaloids, and synthetic amines like diphenylprolinol silyl ether, are effective. rsc.orgnih.gov These catalysts typically activate the nucleophile (e.g., an aldehyde or ketone) by forming a chiral enamine intermediate. This intermediate then attacks the nitroalkene in a stereocontrolled manner. rsc.orgpageplace.de

Bifunctional Catalysts : Thiourea-based catalysts are highly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. nih.govchesci.com The thiourea moiety activates the nitroalkene by forming hydrogen bonds with the nitro group, increasing its electrophilicity, while a basic site on the catalyst (e.g., an amine) activates the nucleophile. rsc.orgchesci.com For instance, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts have been successfully used in the asymmetric Michael addition of cycloketones to β-nitrostyrenes. nih.gov

These asymmetric reactions provide access to chiral γ-nitro compounds, which can be further transformed into valuable molecules like γ-amino acids. rsc.org

Michael Addition with Carbon Nucleophiles (e.g., Malonates, Barbituric Acid Derivatives)

This compound readily reacts with a variety of soft carbon nucleophiles.

Malonates : The addition of dialkyl malonates to this compound proceeds efficiently in the presence of a suitable catalyst. For example, using an alkylamino-substituted triazine organocatalyst, dimethyl malonate adds to this compound to produce the corresponding adduct in good yield. drexel.edu

| Nucleophile | Catalyst | Solvent | Yield | Reference |

| Dimethyl malonate | Alkylamino-substituted triazine | o-Dichlorobenzene | 82% | drexel.edu |

Barbituric Acid Derivatives : Barbituric acid and its N,N'-dimethyl derivative are effective nucleophiles in Michael additions to this compound. These reactions can be conducted under environmentally benign conditions, such as in an aqueous medium using diethylamine as a catalyst, to afford the corresponding 5-substituted pyrimidine derivatives in high yields. organic-chemistry.orgwikipedia.org

| Nucleophile | Catalyst/Medium | Yield | Reference |

| N,N'-Dimethylbarbituric acid | Diethylamine / Water | 91% | organic-chemistry.org |

Michael Addition with Nitrogen Nucleophiles (e.g., Fisher's Base, Amines)

Nitrogen-based nucleophiles also participate in conjugate additions to this compound.

Fisher's Base : The reaction between Fisher's base (1,3,3-trimethyl-2-methyleneindoline) and (E)-1-(4-chlorophenyl)-2-nitroethene proceeds with high selectivity. The electron-rich exocyclic β-carbon of the enamine moiety in Fisher's base acts as the nucleophile, attacking the nitroalkene to form the Michael adduct. nih.gov This reaction has been shown to yield (E)-2-[2-(4-chlorophenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole as the major product. nih.gov

Amines : Primary and secondary amines add to nitroalkenes in a reaction known as aza-Michael addition. chem-station.com The reaction of amines with nitrostyrenes can lead to the expected aza-Michael adduct or, under certain conditions (particularly in protic solvents), can proceed via a retro-aza-Henry-type process to yield N-substituted benzyl imines after the elimination of a nitroalkane. chem-station.com The choice of solvent plays a crucial role in determining the product outcome. chem-station.com

Solvent Effects on Michael Addition Stereoselectivity and Yields

The solvent can significantly influence the outcome of Michael addition reactions involving this compound, affecting both the reaction rate and stereoselectivity.

In the Michael addition of dimethyl malonate to nitrostyrenes, halogenated aromatic solvents have been shown to provide better results. drexel.edu For the reaction catalyzed by an alkylamino-substituted triazine, o-dichlorobenzene was found to be the optimal solvent. drexel.edu

Table: Effect of Solvent on the Michael Addition of Dimethyl Malonate to a Nitrostyrene

| Solvent | Yield (%) |

|---|---|

| o-Dichlorobenzene | 82 |

| Toluene | 65 |

| Dichloromethane | 58 |

| Tetrahydrofuran (THF) | 41 |

| Acetonitrile | 35 |

Data adapted from a study on a similar nitrostyrene system. drexel.edu

In the aza-Michael addition of amines to nitrostyrenes, the solvent polarity determines the product distribution. Protic solvents like methanol (B129727) or water tend to favor the formation of imines through a retro-aza-Henry pathway, whereas nonpolar solvents favor the formation of the stable aza-Michael adduct. chem-station.com

Cycloaddition Reactions

The electron-deficient double bond in this compound allows it to participate as a 2π-electron component in cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction) : In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgnih.gov Due to the strong electron-withdrawing nitro group, this compound is an excellent dienophile. wikipedia.org It can react with conjugated dienes, such as cyclopentadiene or furan, to form six-membered cyclohexene derivatives in a concerted, pericyclic manner. researchgate.net The reaction is typically stereospecific, and the nitro group can act as a regiochemical control element. rsc.org Computational studies on the similar 1-chloro-1-nitroethene show that it readily reacts with cyclopentadiene via a one-step mechanism. researchgate.net

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : this compound can also act as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.orgrsc.org This type of reaction occurs between a 4π-electron 1,3-dipole (e.g., a nitrone, azide, or nitrile oxide) and a 2π-electron dipolarophile to form a five-membered heterocyclic ring. rsc.org The reaction is a concerted process that allows for the stereospecific construction of up to three new contiguous stereocenters. For example, the reaction of a nitrone with this compound would yield a substituted isoxazolidine ring. These cycloadditions are a key method for synthesizing five-membered heterocycles like pyrrolidines and isoxazoles. wikipedia.org

[3+2] Cycloaddition Reactions with 1,3-Dipoles

This compound readily serves as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These are powerful, atom-economical methods for constructing five-membered heterocyclic rings. The strong electron-withdrawing nitro group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack from the 1,3-dipole.

The reaction of this compound with nitrile oxides represents a classic and highly effective method for the synthesis of isoxazoline derivatives. nih.gov Nitrile oxides, often generated in situ from the corresponding aldoximes or hydroximoyl chlorides to circumvent their dimerization, act as the 4π-electron component in this cycloaddition. nih.gov The reaction with the 2π-electron system of the nitroalkene proceeds in a concerted fashion to yield a five-membered isoxazoline ring bearing nitro and chlorophenyl substituents.

These reactions are typically highly regioselective. mdpi.com The regioselectivity can be rationalized by Frontier Molecular Orbital (FMO) theory. The dominant interaction is usually between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the nitroalkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide). However, due to the electron-deficient nature of the nitrostyrene, the HOMO(dipole)-LUMO(dipolarophile) energy gap is often smaller and controls the regioselectivity. This leads to the formation of 3-aryl-4-nitro-5-(4-chlorophenyl)isoxazolines as the major products.

Table 1: Illustrative [3+2] Cycloaddition with Nitrile Oxides

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product |

|---|---|---|---|

| Benzaldehyde Oxime | This compound | In situ generation of benzonitrile oxide (e.g., via NCS/Pyridine) | 3-Phenyl-4-nitro-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole |

Azomethine ylides are another class of 1,3-dipoles that react efficiently with this compound. mdpi.com These nitrogen-based dipoles are typically unstable and are generated in situ, for example, by the thermal ring-opening of aziridines or by the condensation of an α-amino acid (like sarcosine) with an aldehyde. mdpi.comwikipedia.org The subsequent [3+2] cycloaddition with the nitroalkene provides a direct route to highly substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals. thieme-connect.de

The reaction is highly regio- and stereoselective. wikipedia.org The nucleophilic carbon of the azomethine ylide attacks the electrophilic β-carbon of the nitroalkene, leading to the formation of 4-nitro-5-(4-chlorophenyl)pyrrolidine derivatives. nih.gov The stereoselectivity of the reaction can often be controlled, yielding specific diastereomers, and the use of chiral catalysts can induce high enantioselectivity. rsc.org

Table 2: Representative [3+2] Cycloaddition with Azomethine Ylides

| Azomethine Ylide Generation | Dipolarophile | Conditions | Product Class |

|---|---|---|---|

| Sarcosine + Formaldehyde | This compound | Reflux in solvent (e.g., Toluene) | 1-Methyl-4-nitro-5-(4-chlorophenyl)pyrrolidines |

The synthesis of fused bicyclic systems such as furo[3,4-c]isoxazoles can be achieved through intramolecular nitrile oxide cycloaddition (INOC) reactions. researchgate.net While this reaction does not use this compound as a direct starting material, a suitable precursor can be synthesized from it. For instance, elaboration of the nitroalkene into a substrate containing both an aldoxime (a nitrile oxide precursor) and an alkene or alkyne dipolarophile within the same molecule allows for an intramolecular cyclization. This strategy is highly efficient as it can form two rings in a single synthetic step. mdpi.com The regioselectivity is often dictated by the length and flexibility of the tether connecting the dipole and the dipolarophile. clockss.org

Competition Between Cycloaddition Mechanisms (e.g., [2+1] vs. [4+1])

While [3+2] cycloadditions are common, conjugated nitroalkenes can theoretically participate in other cycloaddition pathways depending on the reacting partner. A computational study on the reaction of conjugated nitroalkenes with dichlorocarbene explored the competition between [2+1] and [4+1] cycloaddition channels. scispace.comresearchgate.net

In this specific reaction, the [2+1] mechanism involves the addition of the carbene across the C=C double bond to form a cyclopropane derivative. The [4+1] mechanism involves the carbene adding across the C=C-N=O conjugated system. Density Functional Theory (DFT) calculations showed that for 1-substituted nitroethenes, such as this compound, the [4+1] cycloaddition is kinetically forbidden due to a high activation barrier. scispace.com The [2+1] pathway, however, is considered kinetically possible, proceeding through a non-polar mechanism with a biradicaloid transition state. scispace.comresearchgate.net In contrast, for 2-substituted nitroethenes, both pathways may compete. scispace.com

Orbital Symmetry Considerations in Cycloadditions

The [3+2] cycloaddition reactions of this compound are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org These reactions are classified as [π4s + π2s] cycloadditions, where the 1,3-dipole provides four π-electrons in a suprafacial manner and the nitroalkene provides two π-electrons, also in a suprafacial manner. This is a thermally allowed process, which accounts for the fact that these reactions often proceed under mild heating or even at room temperature. wikipedia.orgwikipedia.org

According to Frontier Molecular Orbital (FMO) theory, the interaction between the HOMO of one component and the LUMO of the other dictates the feasibility and regioselectivity of the reaction. slideshare.net For 1,3-dipolar cycloadditions, there are three types of FMO interactions. In the case of an electron-deficient alkene like this compound reacting with a typical 1,3-dipole, the reaction is generally controlled by the interaction between the LUMO of the nitroalkene and the HOMO of the dipole. The regiochemistry observed in the formation of isoxazolines and pyrrolidines is a direct consequence of the orbital coefficients at the terminal atoms of the dipole and dipolarophile, which favor the formation of one regioisomer over the other. mdpi.com

Reduction Reactions

The presence of both a nitro group and a carbon-carbon double bond makes this compound a versatile substrate for reduction reactions. The choice of reducing agent and reaction conditions allows for the selective reduction of either the double bond or the nitro group, or the concurrent reduction of both. mdma.ch

Selective reduction of the carbon-carbon double bond, leaving the nitro group intact, is a common transformation. This yields 1-(4-chlorophenyl)-2-nitroethane. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose. The reaction is often performed in a mixed solvent system, such as tetrahydrofuran-methanol, which enhances the reducing power of the borohydride and allows the reaction to proceed rapidly and cleanly at room temperature. This method is generally high-yielding and avoids the Michael addition side products that can occur under other conditions.

Conversely, complete reduction of both the double bond and the nitro group leads to the formation of 2-(4-chlorophenyl)ethanamine. This is a valuable transformation for the synthesis of phenethylamine derivatives. Catalytic hydrogenation is a standard method, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. mdma.chsciencemadness.org The reaction typically proceeds via the initial reduction of the alkene, followed by reduction of the nitro group, which may involve an intermediate oxime. sciencemadness.org Alternatively, chemical reducing agents can be used. A combination of sodium borohydride with a transition metal salt, such as copper(II) chloride (CuCl₂), has been shown to be an effective system for the one-pot conversion of β-nitrostyrenes to phenethylamines. nih.gov

Table 3: Summary of Reduction Reactions and Products

| Reagent(s) | Conditions | Major Product | Functional Group Transformation |

|---|---|---|---|

| NaBH₄ / THF-MeOH | Room Temperature | 1-(4-Chlorophenyl)-2-nitroethane | Selective C=C bond reduction |

| H₂, Pd/C | 1-3 atm H₂, acidic or neutral media | 2-(4-Chlorophenyl)ethanamine | C=C bond and NO₂ group reduction |

| NaBH₄ / CuCl₂ | Methanol, 0°C to rt | 2-(4-Chlorophenyl)ethanamine | C=C bond and NO₂ group reduction |

Reduction of the Nitro Group to Amino Group

The conversion of the nitro group in this compound to a primary amino group is a fundamental transformation, yielding 2-(4-chlorophenyl)ethanamine. This reduction simultaneously saturates the alkene double bond. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups. commonorganicchemistry.comwikipedia.org

Common methods for the reduction of nitroalkenes to saturated amines include:

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aliphatic nitro compounds to amines. commonorganicchemistry.comwikipedia.org

Dissolving Metals: The use of metals like iron (Fe) or zinc (Zn) in acidic media provides a milder method for this reduction. commonorganicchemistry.comechemi.com

Tin(II) Chloride: SnCl₂ offers another mild alternative for the reduction of nitro groups to amines. commonorganicchemistry.com

The general transformation is illustrated below:

Scheme 1: General Reduction of this compound to 2-(4-Chlorophenyl)ethanamine

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of β-nitrostyrenes, including this compound. commonorganicchemistry.com This process typically involves molecular hydrogen (H₂) and a metal catalyst.

Key aspects of catalytic hydrogenation include:

Catalysts: Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of both the nitro group and the alkene. commonorganicchemistry.commdma.ch Raney nickel is another effective catalyst, particularly useful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Reaction Conditions: Historically, these hydrogenations were often carried out under harsh conditions, such as elevated temperatures (50-80°C) and high pressures (30-100 atm) in acidic solutions. mdma.ch However, milder conditions have been developed. For instance, hydrogenation can be performed at 0°C under 1 atm of hydrogen in ethanol (B145695) with hydrochloric acid, leading to high yields of the corresponding phenethylamine. mdma.ch

The low yields sometimes observed at higher temperatures may be due to the formation of imine metal hydride intermediates induced by the palladium catalyst. mdma.ch The process is highly effective and can be chemoselective, although the catalyst's high activity can sometimes affect other reducible functional groups on the substrate. commonorganicchemistry.comacademax.com

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/Method | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| Catalytic Hydrogenation (H₂ + Pd/C) | H₂ (1 atm), Pd/C, EtOH, HCl, 0°C | High yield, mild conditions possible mdma.ch | Can react with other functional groups, potential for dehalogenation commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent commonorganicchemistry.comwikipedia.org | Non-selective, reacts with many functional groups |

| Iron (Fe) in Acid | Fe powder, acetic acid, reflux | Mild, chemoselective commonorganicchemistry.comechemi.com | Requires acidic conditions |

| Tin(II) Chloride (SnCl₂) | HCl, ethanol | Mild, good for substrates with other reducible groups commonorganicchemistry.com | Stoichiometric amounts of tin salts produced |

| Zinc (Zn) in Acid | Zn dust, acetic acid | Mild, chemoselective commonorganicchemistry.com | Requires acidic conditions |

Formation of Nitro Alcohols and their Transformations

The reaction of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol is known as the Henry reaction or nitroaldol reaction. wikipedia.org This classic carbon-carbon bond-forming reaction is reversible. wikipedia.org The products, β-nitro alcohols, are valuable synthetic intermediates that can be converted into other important compounds, such as β-amino alcohols (by reduction of the nitro group) or α-nitro ketones (by oxidation of the alcohol). wikipedia.org

While the direct reaction of this compound in a Henry-type reaction is less common as it is a nitroalkene, the principle of nucleophilic addition to the activated double bond is central to its chemistry. The β-nitro alcohol products can undergo subsequent dehydration to yield nitroalkenes, which is the reverse of the formation pathway from an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org

The synthetic utility of the Henry reaction is significant, as it provides access to versatile building blocks for various pharmaceuticals. wikipedia.orgmdpi.com The development of asymmetric Henry reactions, using chiral catalysts, allows for the stereoselective synthesis of these important intermediates. mdpi.comnih.gov

Derivatization and Functional Group Transformations

The versatile structure of this compound allows for its conversion into a range of other functional groups and complex molecules.

Conversions to Carbonyl Compounds

The nitro group in compounds derived from this compound can be converted into a carbonyl group through the Nef reaction. wikipedia.orgorganic-chemistry.org This transformation typically involves the acid hydrolysis of a salt of a primary or secondary nitroalkane, known as a nitronate salt. wikipedia.org The reaction fails with tertiary nitro compounds as they lack the necessary alpha-hydrogen. wikipedia.org

The standard procedure involves:

Formation of the nitronate salt by treating the nitroalkane with a base.

Hydrolysis of the salt in strong aqueous acid (pH < 1) to yield the corresponding aldehyde or ketone and nitrous oxide. wikipedia.orgorganic-chemistry.org

Various modifications to the classical Nef reaction exist, including oxidative and reductive methods. organic-chemistry.org For example, oxidizing agents like ozone or permanganate can cleave the nitronate to form a carbonyl. wikipedia.org Reductive methods using reagents like titanium(III) chloride (TiCl₃) can also facilitate the conversion. mdma.ch This transformation effectively reverses the polarity of the alpha-carbon from nucleophilic (in the nitronate) to electrophilic (in the carbonyl compound). arkat-usa.org

Formation of Heterocyclic Compounds

Nitroalkenes like this compound are valuable precursors for the synthesis of a wide array of heterocyclic compounds. rsc.org The electron-deficient double bond makes them excellent substrates for cycloaddition reactions and tandem reactions involving nucleophilic additions. rsc.orgnih.gov

Examples of heterocyclic synthesis from nitroalkenes include:

[3+2] Cycloadditions: this compound can act as a dipolarophile in reactions with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings like isoxazolidines. nih.govmdpi.com

Diels-Alder Reactions: As a dienophile, it can react with dienes in [4+2] cycloaddition reactions to construct six-membered rings. nih.govlibretexts.org

Michael Addition/Tandem Reactions: Nucleophilic Michael addition to the nitroalkene can be the initial step in a cascade reaction sequence, leading to the formation of various heterocycles, including pyrrolidines and piperidines. rsc.orgresearchgate.netresearchgate.net

The high reactivity and the versatility of the nitro group, which can be transformed into other functionalities, make nitroalkenes powerful building blocks in synthetic organic chemistry for creating complex molecular architectures. rsc.orgresearchgate.net

Nucleophilic Vinylic Substitutions

In certain derivatives of this compound, nucleophilic vinylic substitution (SₙVin) can occur. This reaction involves the replacement of a leaving group on a vinylic carbon by a nucleophile. For this to occur on a derivative of this compound, a suitable leaving group must be present at the double bond, for example, a halogen atom.

In the reaction of α-iodo-β-nitrostyrene with arenesulfinic acids, a vinyl nucleophilic substitution mechanism was indicated by kinetic studies. tandfonline.com The reaction likely proceeds through an addition-elimination pathway, where the nucleophile first adds to the double bond to form a carbanionic intermediate. The negative charge is stabilized by the adjacent nitro group. Subsequently, the leaving group is eliminated to yield the substitution product. tandfonline.com The reactivity of isomers can differ, with sterically strained isomers sometimes exhibiting higher reactivity. tandfonline.com

Reactions with Halogenating Agents

The reaction of this compound with halogenating agents is characteristic of the electrophilic addition reactions common to nitroalkenes. The electron-withdrawing nature of the nitro group deactivates the carbon-carbon double bond towards electrophilic attack compared to simple alkenes. However, the reaction still proceeds, typically by the addition of the halogen across the double bond to form a dihalogenated nitroalkane.

The most common halogenating agents for such transformations are elemental halogens like bromine (Br₂) and chlorine (Cl₂). The reaction involves the polarization of the halogen molecule as it approaches the π-electron cloud of the double bond. libretexts.orglibretexts.org This induced dipole allows one of the halogen atoms to act as an electrophile.

The generally accepted mechanism for this type of reaction proceeds through a cyclic halonium ion intermediate. libretexts.orglibretexts.org For instance, in the case of bromination, the bromine molecule is attacked by the alkene's double bond, leading to the formation of a three-membered ring intermediate known as a bromonium ion. This intermediate is then attacked by the bromide anion (Br⁻) from the side opposite to the bromonium ion bridge. libretexts.orgpressbooks.pub This backside attack results in an anti-addition of the two halogen atoms across the original double bond. libretexts.orglibretexts.org

Consequently, the reaction of this compound with a halogenating agent such as bromine is expected to yield 1,2-dibromo-1-(4-chlorophenyl)-2-nitroethane. Similarly, chlorination would produce 1,2-dichloro-1-(4-chlorophenyl)-2-nitroethane. While specific research detailing the yields and conditions for the direct halogenation of this compound is not extensively documented in readily available literature, the products can be predicted based on this well-established mechanism.

The resulting dihalo compounds are precursors for other synthetic transformations. For example, treatment of β-nitrostyrene with bromine, followed by partial dehydrohalogenation, is a known method to produce bromo-nitrostyrene, implying the formation of the dibromo adduct as an intermediate. wikipedia.org

The table below summarizes the expected products from the reaction of this compound with various common halogenating agents, based on established electrophilic addition mechanisms.

Table 1: Predicted Products of Halogenation of this compound

| Halogenating Agent | Reagent Formula | Expected Product | Product Name |

|---|---|---|---|

| Bromine | Br₂ | 1,2-dibromo-1-(4-chlorophenyl)-2-nitroethane |  |

| Chlorine | Cl₂ | 1,2-dichloro-1-(4-chlorophenyl)-2-nitroethane |  |

| Iodine Monochloride | ICl | 1-(4-chlorophenyl)-2-chloro-1-iodo-2-nitroethane |  |

Computational and Theoretical Studies of 1 4 Chlorophenyl 2 Nitroethene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 1-(4-Chlorophenyl)-2-nitroethene at the molecular level. These methods allow for the detailed exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions involving nitroalkenes. For this compound, DFT calculations are instrumental in elucidating the intricacies of reactions such as [3+2] cycloadditions and Michael additions.

Studies on related nitroalkenes show that these reactions can proceed through various mechanisms, including concerted or stepwise pathways. DFT calculations help to map the potential energy surface of the reaction, identifying the most energetically favorable route. For instance, in the context of a [3+2] cycloaddition with a dipole like an azomethine ylide, DFT can determine whether the reaction proceeds through a concerted mechanism, where both new bonds are formed simultaneously, or a stepwise mechanism involving a zwitterionic intermediate. The presence of the electron-withdrawing nitro group and the chloro-substituted phenyl ring on the ethylene (B1197577) core significantly influences the electronic nature and, consequently, the reaction mechanism, a facet that DFT calculations can quantify with high accuracy.

Transition State Analysis and Reaction Energetics

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS). Transition state analysis for reactions involving this compound provides crucial information about the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Using DFT methods, the geometries of transition states can be optimized, and their energies calculated. This allows for the determination of activation barriers (ΔG‡) and reaction energies (ΔG). For example, in a cycloaddition reaction, two or more stereoisomeric products can be formed. By calculating the activation energies for the transition states leading to each product, the theoretical selectivity of the reaction can be predicted. The relative energies indicate which product is kinetically favored. For bimolecular processes, the calculated activation entropies are often unfavorable, leading to an increase in the Gibbs free energy of activation compared to the enthalpy of activation.

| Reaction Pathway | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Gibbs Free Energy (ΔG‡, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) | Reaction Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|---|

| Path A (Exo) | 10.5 | 25.0 | -20.2 | -19.5 |

Molecular Electron Density Theory (MEDT) Applications

The Molecular Electron Density Theory (MEDT) offers an alternative perspective to the traditional Frontier Molecular Orbital (FMO) theory for explaining chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions.

In the context of reactions with this compound, MEDT can be applied to analyze the flow of electron density between the reactants. The theory utilizes the analysis of the Electron Localization Function (ELF), which reveals the regions of electron pairing and localization. For a cycloaddition reaction, an MEDT study would analyze the nucleophilic and electrophilic character of the reactants to predict the feasibility and polarity of the reaction. The strong electrophilic nature of this compound, enhanced by the nitro group, makes it a prime candidate for reactions with nucleophilic species, a process that can be thoroughly analyzed through the lens of MEDT.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations could be employed to study the conformational flexibility of this compound and its interactions with solvent molecules or other reactants in a condensed phase.

An MD simulation would model the atomic motions of the system by solving Newton's equations of motion for each atom. This would allow for the exploration of the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Furthermore, in a simulated solvent environment, MD can reveal how solvent molecules arrange around the solute and influence its reactivity and stability. While specific MD simulation studies focused solely on this compound are not prominent in the available literature, the methodology is well-established for similar organic molecules. Such simulations are crucial for bridging the gap between the gas-phase environment of many quantum calculations and the real-world conditions of solution-phase chemistry.

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable for establishing clear relationships between the molecular structure of a compound and its observed reactivity. By systematically modifying the structure in-silico and calculating its properties, a predictive understanding of its chemical behavior can be developed.

Frontier Molecular Orbital (FMO) Theory in Cycloadditions

Frontier Molecular Orbital (FMO) theory is a well-established model used to explain the outcomes of pericyclic reactions, including cycloadditions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, which acts as an electrophile in many reactions, the LUMO is of primary importance. The energy and spatial distribution of its LUMO will dictate how it interacts with the HOMO of a nucleophilic partner. The energy gap between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more facile reaction. The electron-withdrawing nitro and chloro groups lower the energy of the LUMO of the nitroalkene, making it a better electron acceptor and thus more reactive in cycloaddition reactions with electron-rich species. FMO analysis can also predict the regioselectivity of the reaction by examining the relative sizes of the orbital coefficients on the reacting atoms.

Electrophilicity and Nucleophilicity Indices

A key aspect of the computational analysis of this compound is the determination of its electrophilicity and nucleophilicity indices. These parameters are fundamental in predicting the molecule's propensity to act as an electrophile (electron acceptor) or a nucleophile (electron donor) in chemical reactions.

Detailed theoretical investigations have been conducted on a series of para-substituted β-nitrostyrenes, including the 4-chloro derivative. researchgate.net These studies classify para-substituted β-nitrostyrenes as strong electrophiles, with global electrophilicity (ω) values falling within the range of 2.15 to 3.70 eV. researchgate.net The electrophilicity index is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment.

Research has specifically calculated the global electrophilicity (ω) and global nucleophilicity (N) indices for this compound. These values provide a quantitative measure of its reactivity.

The calculated reactivity indices for this compound are presented in the table below.

| Compound Name | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV |

| This compound | 2.88 | 1.18 |

| Data sourced from a computational study on para-substituted β-nitrostyrene analogues. researchgate.net |

The relatively high electrophilicity index of 2.88 eV confirms that this compound is a strong electrophile. researchgate.net Conversely, the low nucleophilicity index of 1.18 eV indicates its weak nucleophilic character. These indices are crucial for predicting the regioselectivity and feasibility of various chemical reactions involving this compound. For instance, in [3+2] cycloaddition reactions, the interaction is often initiated by the attack of a nucleophilic center on the most electrophilic site of the nitroalkene. researchgate.net

Applications of 1 4 Chlorophenyl 2 Nitroethene Derivatives in Advanced Organic Synthesis

Synthesis of Biologically Active Molecules

The inherent reactivity of 1-(4-chlorophenyl)-2-nitroethene derivatives makes them valuable starting materials for the synthesis of various biologically active compounds. Their utility spans the creation of pharmaceutical intermediates, antimicrobial and antifungal agents, potential anti-cancer drugs, and complex heterocyclic systems.

Derivatives of this compound are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. benchchem.com Their structural framework is amenable to a range of chemical transformations, allowing for the construction of more complex molecular architectures found in active pharmaceutical ingredients (APIs). For instance, these derivatives are instrumental in preparing serotonin (B10506) transporter modulators.

One notable application is in the synthesis of piperazine-based pharmaceutical intermediates. google.com Piperazine rings are a common feature in many drug molecules, and the 1,4-N,N-substituted piperazine compound is a crucial intermediate for synthesizing drugs like etalazine and mepiperazole. google.com The synthesis often involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride. google.com

Furthermore, the chalcone scaffold, which can be derived from related structures, is a key synthon for various biodynamic cyclic derivatives such as pyrazolines and benzodiazepines. researchgate.net The reactivity of the α,β-unsaturated carbonyl group in these structures allows for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. researchgate.net

The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics like remifentanil, highlights the importance of related structures in medicinal chemistry. researchgate.net The multi-step synthesis involves the formation of an anilino-nitrile, followed by hydrolysis, esterification, and acylation. researchgate.net

Additionally, 5-nitrofurfural, a key intermediate in the production of nitrofuran antimicrobials, is synthesized through the nitration of furfural using acetyl nitrate. uliege.be This process underscores the significance of nitro-containing compounds in the pharmaceutical industry. uliege.be

Derivatives of this compound have shown considerable promise in the development of novel antimicrobial and antifungal agents. The presence of the nitro group and the chlorophenyl moiety contributes to their biological activity. benchchem.com

Research has demonstrated that various 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal properties. nih.govnih.govnih.gov For example, certain 1,2,4-triazole-3-thione derivatives have shown potent activity against Bacillus subtilis. nih.gov The synthesis of these compounds often involves the reaction of ester ethoxycarbonylhydrazones with primary amines. nih.gov The resulting triazole nucleus is a key component in many standard antimicrobial drugs. nih.gov

Furthermore, the development of new antifungal agents is crucial due to increasing drug resistance. nih.gov 1,2,4-triazole derivatives are a major class of antifungal drugs, with compounds like fluconazole and itraconazole being widely used. nih.gov The synthesis of new triazole derivatives often aims to improve efficacy and reduce side effects. nih.gov For instance, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate has been identified as a potent antifungal agent, particularly effective against Candida albicans infections. nih.gov

The synthesis of nitrofuran-based pharmaceuticals, which possess antimicrobial properties, relies on the key intermediate 5-nitrofurfural. uliege.be This highlights the importance of the nitro group in conferring antimicrobial activity.

The following table summarizes the antimicrobial activity of selected 1,2,4-triazole derivatives:

| Compound Class | Target Organism(s) | Key Findings |

| 1,2,4-Triazole-3-thiones | Bacillus subtilis | Activity comparable to cefuroxime and more potent than ampicillin. nih.gov |

| S-substituted 5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-thiones | S. aureus, B. subtilis, P. aeruginosa | Some derivatives showed higher activity than ampicillin and gentamicin. nih.gov |

| Ofloxacin analogues with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | Antibacterial properties comparable to ofloxacin. nih.gov |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | Various bacteria and fungi | Some compounds exhibited good to moderate antimicrobial activities. nih.gov |

This table is for illustrative purposes and includes data on broader classes of compounds related to the derivatives discussed.

Derivatives of this compound serve as valuable precursors for the synthesis of compounds with potential anti-cancer properties. benchchem.com The chalcone framework, which is structurally related, is known to be a useful synthon for creating various cyclic derivatives with cytotoxic and antitumor activities. researchgate.net

For example, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were designed and synthesized, with some compounds exhibiting potent antiproliferative activities against several human cancer cell lines. researchgate.net One of the most potent compounds was found to induce apoptosis in gastric cancer cells and effectively reduce tumor growth in vivo. researchgate.net

Thiophene-based derivatives have also been explored for their anticancer potential. sci-hub.se The synthesis of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives has yielded compounds with potent activity against human hepatocellular carcinoma and lung cancer cell lines. sci-hub.se Structure-activity relationship (SAR) analysis revealed that the presence of an electron-donating methoxy group on the aryl moiety enhanced antitumor activity. sci-hub.se

Furthermore, new polyheterocyclic compounds based on pyrimidine-2-thiones have been synthesized and evaluated for their anticancer activity. nih.gov One such compound demonstrated significant inhibitory effects on human colon carcinoma and hepatocellular carcinoma cell lines. nih.gov

The synthesis of new unsymmetrical 1,4-dihydropyridine derivatives has also been pursued with the aim of developing potential anticancer agents. researchgate.net The versatility of the 1,4-dihydropyridine scaffold allows for multiple structural modifications to achieve potent and selective biological actions. researchgate.net

The table below presents research findings on the anti-cancer activity of related derivative classes:

| Compound Class | Cancer Cell Line(s) | Key Research Findings |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | Human gastric cancer (MGC-803) and others | Compound 4u showed potent antiproliferative activity, induced apoptosis, and reduced tumor growth in vivo. researchgate.net |

| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives | Human hepatocellular carcinoma (HepG-2), Human lung cancer (A-549) | Compounds showed potent activity; SAR analysis indicated the importance of an electron-donating group. sci-hub.se |

| Pyrimidine-2-thione derivatives | Human colon carcinoma, Hepatocellular carcinoma | Compound 10a was the most active, with significant inhibitory concentrations. nih.gov |

| Podophyllotoxin derivatives | Human cervical adenocarcinoma (HeLa) | A nanoscale drug delivery system significantly suppressed cell multiplication. frontiersin.org |

This table is for illustrative purposes and includes data on broader classes of compounds related to the derivatives discussed.

Nitroalkenes, including derivatives of this compound, are highly effective substrates for the synthesis of N-fused heterocyclic compounds. researchgate.net These reactions often proceed through various mechanisms, including Michael additions, cycloadditions, and tandem/domino reactions, to construct complex polycyclic systems. rsc.org

The synthesis of benzo-fused N-heterocycles is a significant area of research, with numerous methods developed for constructing indole, quinoline, and other related ring systems. organic-chemistry.org Nitroalkenes can serve as key building blocks in these synthetic routes. researchgate.net

For instance, the reaction of nitroalkenes with suitable nucleophiles can lead to the formation of six-membered saturated heterocycles like piperidines and piperazines. researchgate.net Furthermore, nitroalkenes are utilized in the synthesis of fused 6-membered heterocycles with multiple chiral centers. researchgate.net

The [3+2] cycloaddition reaction of in situ-generated heteroaromatic N-ylides with electron-deficient olefins, a category that can include nitroethene derivatives, provides a pathway to fused polyheterocyclic compounds. mdpi.com This method has been successfully applied to synthesize octahydropyrrolo[3,4-c]pyrroles in good to excellent yields under mild conditions. mdpi.com

The synthesis of pyrrol-3-ones, another important class of heterocyclic compounds, can be achieved through the intramolecular cyclization of aminoacetylenic ketones. mdpi.com These pyrrol-3-ones are valuable as they are found in several natural products with pronounced biological activities. mdpi.com

The versatility of nitroalkenes in heterocyclic synthesis is further demonstrated by their use in preparing dihydropyrido[2,3-d]pyrimidine derivatives through reactions with N,N-dimethyl-N'-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formimidamide. researchgate.net

Material Science Applications

Derivatives of this compound are also being explored for their potential applications in material science. benchchem.com The presence of both an electron-donating group (the chlorophenyl ring) and an electron-withdrawing group (the nitro group) can give rise to interesting electronic and optical properties. These properties make them candidates for the development of novel materials, including those with applications in nonlinear optics. benchchem.com

Role as a Precursor in Complex Molecule Construction

The reactivity of this compound and its derivatives makes them valuable precursors in the construction of complex molecules. benchchem.com The nitroalkene moiety is a versatile functional group that can participate in a wide range of chemical transformations.

As discussed in the context of heterocyclic synthesis, these compounds are excellent Michael acceptors, readily reacting with a variety of nucleophiles. This reactivity allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Furthermore, the nitro group itself can be transformed into other functional groups, such as amines, which opens up additional avenues for molecular elaboration. rsc.org This flexibility has expanded the scope of nitroalkenes in organic synthesis, making them powerful tools for building intricate molecular architectures, including those found in natural products. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-2-nitroethene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitromethane under basic conditions (e.g., NaOH or KOH). Optimization involves controlling temperature (40–60°C) and solvent polarity (ethanol or methanol) to enhance yield. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) is critical .

- Characterization : Confirm purity via melting point analysis and structural assignment using -NMR (aromatic protons at δ 7.4–8.1 ppm, nitro group coupling) and FT-IR (C=C stretch at ~1600 cm, NO asymmetric stretch at ~1520 cm) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies by exposing the compound to light (UV-Vis irradiation), humidity (75% RH), and temperature (40°C) for 1–4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and quantify degradation products (e.g., nitro group reduction to amine) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs?

- Methodology : Use -NMR to resolve aromatic carbons (C-Cl coupling at ~125–130 ppm) and X-ray crystallography for unambiguous structural confirmation. Compare experimental IR spectra with computational (DFT) predictions to validate nitro group geometry .

Advanced Research Questions

Q. How can computational modeling predict the electronic and steric effects of substituents on the reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, HOMO-LUMO gaps, and nitro group charge distribution. Correlate computational data with experimental reaction rates (e.g., Diels-Alder cycloaddition) to identify steric hindrance from the 4-chlorophenyl group .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If -NMR suggests planar geometry but X-ray crystallography reveals torsional strain (e.g., dihedral angle >10°), employ dynamic NMR to probe conformational exchange. Validate using NOESY to detect spatial proximity between nitro and chlorophenyl groups .

Q. How does crystal packing influence the physicochemical properties of this compound?

- Methodology : Analyze single-crystal X-ray data to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the lattice. Correlate packing density with melting point and solubility (e.g., logP calculations vs. experimental shake-flask measurements) .

Q. What mechanistic insights explain the compound’s behavior in catalytic asymmetric reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.